Increased Lipophilicity (ΔXLogP3 ≅ +0.4) vs. Non‑methylated Indene‑1‑carbaldehyde
1‑Methyl‑2,3‑dihydro‑1H‑indene‑1‑carbaldehyde exhibits consistently higher computed lipophilicity than the closest non‑methylated analog. PubChem reports XLogP3 = 2.1 for the target [1], whereas 2,3‑dihydro‑1H‑indene‑1‑carbaldehyde yields XLogP3 = 1.7 [2].
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 (PubChem, XLogP3 3.0 algorithm) |
| Comparator Or Baseline | 2,3‑Dihydro‑1H‑indene‑1‑carbaldehyde: XLogP3 = 1.7 |
| Quantified Difference | ΔXLogP3 = +0.4 (22 log‑scale increase in hydrophobicity driven by the methyl group) |
| Conditions | Predicted by PubChem XLogP3 3.0 algorithm using atomic contributions; not experimentally measured logD. |
Why This Matters
Higher lipophilicity affects organic‑phase extraction efficiency and blood‑brain‑barrier permeability estimates; selecting the non‑methylated analog would yield systematically lower partition coefficients and potentially different pharmacokinetic profiles in drug‑discovery programs.
- [1] PubChem. (2026). Compound Summary: 1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde. PubChem CID 88901858, XLogP3 = 2.1. View Source
- [2] PubChem. (2026). Compound Summary: 2,3-dihydro-1H-indene-1-carbaldehyde. PubChem CID 11116198, XLogP3 = 1.7. View Source
